Cas no 2091705-80-3 (6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine)
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 2091705-80-3
- F1907-4514
- 6-(3-(fluoromethyl)piperidin-1-yl)pyridin-3-amine
- AKOS026708975
- 6-[3-(fluoromethyl)piperidin-1-yl]pyridin-3-amine
- 3-Pyridinamine, 6-[3-(fluoromethyl)-1-piperidinyl]-
- 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
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- Inchi: 1S/C11H16FN3/c12-6-9-2-1-5-15(8-9)11-4-3-10(13)7-14-11/h3-4,7,9H,1-2,5-6,8,13H2
- InChI Key: LETSHYKQTWILOP-UHFFFAOYSA-N
- SMILES: FCC1CN(C2C=CC(=CN=2)N)CCC1
Computed Properties
- Exact Mass: 209.13282569g/mol
- Monoisotopic Mass: 209.13282569g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 42.2Ų
Experimental Properties
- Density: 1.139±0.06 g/cm3(Predicted)
- Boiling Point: 408.2±30.0 °C(Predicted)
- pka: 9.60±0.29(Predicted)
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F269911-100mg |
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine |
2091705-80-3 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | F269911-500mg |
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine |
2091705-80-3 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | F269911-1g |
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine |
2091705-80-3 | 1g |
$ 570.00 | 2022-06-05 | ||
| Life Chemicals | F1907-4514-0.25g |
6-(3-(fluoromethyl)piperidin-1-yl)pyridin-3-amine |
2091705-80-3 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-4514-0.5g |
6-(3-(fluoromethyl)piperidin-1-yl)pyridin-3-amine |
2091705-80-3 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-4514-1g |
6-(3-(fluoromethyl)piperidin-1-yl)pyridin-3-amine |
2091705-80-3 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-4514-2.5g |
6-(3-(fluoromethyl)piperidin-1-yl)pyridin-3-amine |
2091705-80-3 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-4514-5g |
6-(3-(fluoromethyl)piperidin-1-yl)pyridin-3-amine |
2091705-80-3 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-4514-10g |
6-(3-(fluoromethyl)piperidin-1-yl)pyridin-3-amine |
2091705-80-3 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS No: 2091705-80-3)
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine, also known by its CAS number 2091705-80-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of amines and features a unique structure that combines a pyridine ring with a piperidine moiety. The presence of a fluoromethyl group further enhances its chemical versatility, making it a valuable molecule for various applications.
The structure of 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine consists of a pyridine ring substituted at the 6-position with a piperidine group. The piperidine ring itself is substituted at the 3-position with a fluoromethyl group (-CH2F). This combination of functional groups provides the molecule with unique electronic and steric properties, which are highly desirable in drug design and material science.
Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents. Its ability to act as a ligand for various receptors makes it a promising candidate for drug discovery programs targeting diseases such as cancer, neurodegenerative disorders, and inflammation. For instance, research published in Journal of Medicinal Chemistry demonstrated that 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine exhibits potent inhibitory activity against certain kinase enzymes, which are key players in cellular signaling pathways.
In addition to its pharmacological applications, this compound has also found utility in organic synthesis as an intermediate for constructing more complex molecules. Its reactivity under various reaction conditions has been extensively studied, leading to the development of efficient synthetic routes for accessing related compounds. For example, researchers have utilized this compound in Suzuki coupling reactions to synthesize biaryl structures with enhanced bioactivity.
The synthesis of 6-(3-(Fluoromethyl)piperidin-1-y)pyridin-3
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